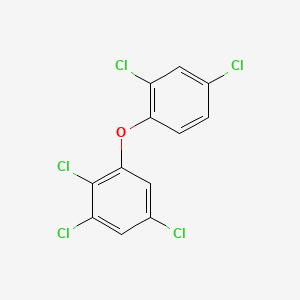
2,2',3,4',5-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4’,5-Pentachlorodiphenyl ether is a chlorinated aromatic compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are known for their persistence in the environment and potential toxicological effects. The structure of 2,2’,3,4’,5-Pentachlorodiphenyl ether consists of two benzene rings connected by an oxygen atom, with five chlorine atoms attached at specific positions on the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,3,4’,5-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize the formation of unwanted by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4’,5-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Scientific Research Applications
2,2’,3,4’,5-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses. The compound’s persistence in the environment and bioaccumulation potential contribute to its long-term effects on living organisms.
Comparison with Similar Compounds
2,2’,3,4’,5-Pentachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and polychlorinated biphenyls (PCBs):
Similar Compounds: 2,2’,4,4’,5-Pentachlorodiphenyl ether, 2,2’,4,4’,6-Pentachlorodiphenyl ether, and various PCBs.
Uniqueness: The specific arrangement of chlorine atoms in 2,2’,3,4’,5-Pentachlorodiphenyl ether gives it unique chemical and toxicological properties. Its interaction with the AhR and its persistence in the environment distinguish it from other similar compounds.
Properties
CAS No. |
157683-73-3 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H |
InChI Key |
QPEBRZQSEUOWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















